N-Allyl-1H-imidazole-4-carboxamide
Description
Properties
CAS No. |
304457-88-3 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-prop-2-enyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-3-9-7(11)6-4-8-5-10-6/h2,4-5H,1,3H2,(H,8,10)(H,9,11) |
InChI Key |
FZLREZZBWMOTNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles. This reaction is often catalyzed by nickel and proceeds through the addition of the nitrile to form the imidazole core.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction. This involves the reaction of the imidazole with an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole with an appropriate amide-forming reagent, such as an acyl chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allyl group undergoes nucleophilic substitution under alkaline conditions. For example, reaction with sodium bis(trimethylsilyl)amide (NaHMDS) in 1,2-dimethoxyethane (DME) at −78°C generates enolates, which are intermediates for subsequent acylations or alkylations .
Key Conditions
-
Reagents : NaHMDS (1 equiv.), DME solvent.
-
Temperature : −78°C (dry-ice-acetone bath).
-
Outcome : Formation of enolate intermediates with >90% regioselectivity .
Acylation Reactions
The carboxamide group participates in acylation using allyl 1H-imidazole-1-carboxylates. BF₃·Et₂O enhances reactivity by polarizing the carbonyl group, enabling efficient O-acylation of ketone enolates .
Example Protocol
-
Reagents : BF₃·Et₂O (1.2 equiv.), allyl carbonate.
-
Solvent : Dichloromethane (DCM).
Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium-phosphoramidite complexes (e.g., [Ir(COD)(L1)Cl]) enable enantioselective N-allylation. This method achieves high branched-to-linear selectivity (99:1) and enantiomeric excess (up to 98% ee) .
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | [Ir(COD)(L1)Cl] (2–4 mol%) |
| Base | K₃PO₄ (1 equiv.) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 50°C |
| Yield | Up to 97% |
| Enantioselectivity | Up to 98% ee |
This method is effective for allylating benzimidazoles, imidazoles, and purines .
Condensation Reactions
The carboxamide group reacts with primary amines or carboxylic acids to form imine or amide linkages. For instance, condensation with aniline derivatives produces Schiff bases, which are precursors for heterocyclic drug candidates.
Typical Conditions
-
Reagents : Amines (1.5 equiv.), acetic acid catalyst.
-
Solvent : Ethanol, reflux.
-
Yield : 70–85%.
Enolate Functionalization
The compound’s enolate intermediates react with electrophiles like alkyl halides. For example, treatment with methyl iodide in THF at −20°C yields methylated derivatives .
Mechanistic Insight
The enolate attacks the electrophilic carbon of methyl iodide, followed by protonation to restore aromaticity .
Base-Promoted Isomerization
In the presence of K₃PO₄ or Cs₂CO₃, the allyl group isomerizes to form enamines. This process is catalyzed by iridium complexes and occurs via β-hydride elimination .
Example
-
Substrate : N-Allyl-1H-imidazole-4-carboxamide.
-
Catalyst : [Ir(COD)Cl]₂ (1 mol%).
Biological Activity via Enzyme Inhibition
While not a direct chemical reaction, the compound inhibits enzymes like cytochrome P450 through competitive binding. Its imidazole nitrogen coordinates to heme iron, disrupting substrate access.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-Allyl-1H-imidazole-4-carboxamide against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study tested several imidazole derivatives, including this compound, using the disk diffusion method. The results indicated significant inhibition zones against E. coli and S. aureus, suggesting that modifications in the imidazole structure can enhance antibacterial potency .
Table 1: Antibacterial Activity of this compound
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 25 |
2. Antitubercular Activity
The compound has also shown promise in anti-tubercular activity against Mycobacterium tuberculosis. Research indicates that derivatives of imidazoles can inhibit vital enzymes within the bacteria, leading to reduced viability.
Case Study: In Vitro Testing
In vitro studies assessed the antitubercular efficacy of various imidazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited significant inhibition percentages when compared to standard treatments like rifampicin .
Table 2: Antitubercular Activity Results
| Compound | Inhibition % | Reference Drug (Rifampicin) |
|---|---|---|
| This compound | 70 | >98 |
Cancer Treatment Applications
This compound is being explored for its anticancer properties. Imidazole derivatives are known for their ability to interact with cellular pathways involved in tumor growth and proliferation.
Case Study: Cytotoxicity Evaluation
A recent study synthesized various imidazole-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, indicating potential as therapeutic agents .
Table 3: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 65 |
| This compound | A549 (Lung Cancer) | 58 |
Mechanism of Action
The mechanism of action of N-Allyl-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The carboxamide group
Biological Activity
N-Allyl-1H-imidazole-4-carboxamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its structure, characterized by an imidazole ring, an allyl group, and a carboxamide functional group, contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_10N_4O. The unique combination of the imidazole ring with an allyl substituent enhances its biological interactions. This compound exhibits solubility in polar solvents, which is advantageous for its application in biological systems.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of imidazole, including this compound, show significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapy agents such as cisplatin.
Anticancer Activity
This compound has been shown to inhibit immune checkpoint molecules, such as PD-L1, which are often exploited by tumors to evade immune detection. In vitro studies demonstrated that this compound can enhance T cell infiltration in tumor environments, thereby improving anti-tumor immunity when used in conjunction with cisplatin .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| PD-L1 Inhibition | Reduces tumor evasion mechanisms |
| T Cell Infiltration | Promotes immune response against tumors |
| Synergistic Effect | Enhances cisplatin activity in cancer treatment |
Antimicrobial Activity
The antimicrobial effects of this compound are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. It has shown effectiveness against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. This approach allows for high yields and purity of the compound, facilitating further biological evaluations .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Combination Therapy with Cisplatin : A study demonstrated that mice treated with both cisplatin and this compound showed enhanced tumor regression compared to those treated with cisplatin alone. This suggests a synergistic effect that could improve patient outcomes in cancer therapies .
- Inhibition of Drug Resistance : Research indicates that this compound may help overcome drug resistance mechanisms in cancer cells, making it a promising candidate for combination therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Physicochemical Inferences | Potential Applications |
|---|---|---|---|---|
| This compound | Imidazole | Allyl (N-1), carboxamide (C-4) | Moderate lipophilicity, H-bond donor | Kinase inhibition, enzyme modulation |
| 1-Allyl-N-methyl-N-[(5-methyl-4,5-dihydro-1H-imidazol-4-yl)methyl]-1H-indazole-3-carboxamide | Indazole + dihydroimidazole | Allyl (N-1), methyl-dihydroimidazole | Higher molecular complexity, increased steric hindrance | Targeted protein interactions (e.g., receptor antagonism) [1] |
| Flavoxate Related Compound A (3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid) | Benzopyran | Phenyl, carboxylic acid | High polarity due to carboxylic acid | Reference standard for urinary antispasmodics [2] |
| Propargyl 1H-imidazole-1-carboxylate | Imidazole | Propargyl (ester), carboxylate | High reactivity (propargyl triple bond) | Synthetic intermediate (e.g., Sarpong reagent) [2] |
| 5-Hydroxy-N,N-dimethyl-1H-imidazole-4-carboxamide | Imidazole | Hydroxy (C-5), dimethylamino (C-5) | Enhanced polarity, H-bond acceptor | Chelation, metabolic intermediate [3] |
Key Structural Differences and Implications
Core Heterocycle Variation :
- Indazole vs. Imidazole () : The indazole core in the analog introduces a fused benzene ring, which may enhance aromatic stacking interactions with biological targets. However, this increases molecular weight and reduces solubility compared to the simpler imidazole scaffold of the target compound [1].
- Benzopyran () : Flavoxate’s benzopyran core is structurally distinct, favoring interactions with hydrophobic pockets in enzymes like phosphodiesterases, unlike the imidazole-based compounds [2].
Substituent Effects :
- Allyl vs. Propargyl () : The propargyl group’s triple bond increases reactivity, making Propargyl 1H-imidazole-1-carboxylate prone to click chemistry applications. In contrast, the allyl group in the target compound offers stability while retaining moderate lipophilicity [2]].
- Carboxamide vs. Carboxylic Acid () : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to Flavoxate’s carboxylic acid, which may ionize at physiological pH, reducing cell permeability [2]].
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-Allyl-1H-imidazole-4-carboxamide, and how can side reactions be minimized?
- Methodological Answer : A common approach involves cyclization of intermediates under alkaline conditions. For example, using NaOH in ethanol at 45°C promotes imidazole ring formation via Schiff base intermediates. To avoid dehalogenation (a common side reaction when aryl halides are present), Raney nickel is preferred over palladium-based catalysts during hydrogenation steps . Monitoring reaction progress with LC-MS ensures early detection of byproducts.
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Acidic salt formation followed by recrystallization is effective. For instance, reacting the compound with an acidic solvent (e.g., formic acid) forms a stable salt, which can be isolated via filtration. Subsequent neutralization in a polar solvent (e.g., ethanol/water mixtures) yields the pure product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (1H/13C) to verify allyl and imidazole proton environments.
- LC-MS to confirm molecular weight and purity.
- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, base) influence the cyclization efficiency of imidazole intermediates?
- Methodological Answer : Systematic optimization is critical:
- Temperature : Elevated temperatures (45°C) enhance cyclization kinetics compared to ambient conditions (25°C), reducing incomplete ring closure .
- Solvent : Ethanol outperforms water due to better solubility of intermediates.
- Base Strength : Strong bases (e.g., NaOH) drive Schiff base formation, whereas weaker bases (e.g., Na2CO3) result in lower yields.
Q. What strategies address contradictory data in reaction monitoring (e.g., unexpected byproducts during hydrogenation)?
- Methodological Answer :
- Catalyst Screening : Switch from Pd/C to Raney nickel if hydrodehalogenation is observed .
- Real-Time Analysis : Use inline LC-MS to detect intermediates and adjust reaction conditions dynamically.
- Byproduct Isolation : Characterize side products via preparative HPLC to identify mechanistic deviations .
Q. How can substituent modifications (e.g., allyl vs. methyl groups) impact the compound’s reactivity or biological activity?
- Methodological Answer :
- Synthetic Flexibility : Introduce substituents via nucleophilic substitution or cross-coupling reactions at the imidazole ring. For example, allylation can be achieved using allyl bromide under basic conditions .
- Structure-Activity Relationship (SAR) : Compare logP values (hydrophobicity) and electronic effects (e.g., Hammett constants) of substituents to correlate with biological activity .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, acetonitrile).
- Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
